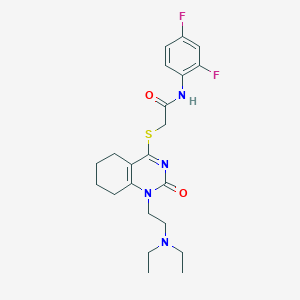

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a hexahydroquinazolinone core substituted with a diethylaminoethyl group at position 1 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl group, which introduces significant electronic and steric effects due to the electron-withdrawing fluorine atoms. The hexahydroquinazolinone core contributes to conformational rigidity, while the diethylaminoethyl side chain may enhance solubility and bioavailability.

Properties

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2N4O2S/c1-3-27(4-2)11-12-28-19-8-6-5-7-16(19)21(26-22(28)30)31-14-20(29)25-18-10-9-15(23)13-17(18)24/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFQLUYLZRBNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 444.6 g/mol . The structure includes a hexahydroquinazoline core linked to a thioether and an acetamide moiety, which may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N4O3S |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 898435-60-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The diethylaminoethyl side chain is thought to enhance membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of quinazoline have shown significant antibacterial and antifungal activities. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

Anticancer Properties

Compounds featuring the hexahydroquinazoline scaffold have been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but show promise based on structural similarities with known anticancer agents.

Neuroprotective Effects

There is emerging evidence that compounds similar to this one exhibit neuroprotective properties. The diethylamino group may interact with neurotransmitter systems or provide protection against oxidative stress in neuronal cells . Further research is necessary to confirm these effects and explore potential applications in neurodegenerative diseases.

Case Studies

- Antimicrobial Case Study : A study evaluated the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced activity levels, suggesting that the diethylaminoethyl group could enhance effectiveness against resistant strains .

- Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that related compounds could inhibit cell proliferation effectively. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases .

- Neuroprotection Study : A preliminary investigation into neuroprotective effects revealed that similar compounds could reduce neuronal cell death in models of oxidative stress, indicating potential for therapeutic use in conditions like Alzheimer's disease .

Research Findings

Recent literature emphasizes the need for further pharmacological studies to better understand the full spectrum of biological activities associated with this compound:

Scientific Research Applications

Structural Characteristics

The compound has the following key structural features:

- Molecular Formula : C23H31F2N4O2S

- Molecular Weight : 446.6 g/mol

- Key Functional Groups :

- A hexahydroquinazoline core which is significant for its biological interactions.

- A diethylamino group enhancing solubility and interaction with biological targets.

- A thioether linkage which may contribute to its biological activity.

Research indicates that this compound and its analogs exhibit significant biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated growth inhibition rates of up to 86% against various cancer cell lines (e.g., SNB-19 and OVCAR-8) . The mechanism of action may involve interference with specific signaling pathways crucial for tumor growth.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes involved in cancer pathways. For example, it may inhibit the Type III secretion system (T3SS), which is critical for bacterial virulence . This suggests a dual application in both oncology and infectious disease research.

Case Studies

Several case studies highlight the biological activity of similar compounds:

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens . This suggests potential applications in treating infections alongside cancer therapies.

Chemical Reactions Analysis

Thioether Functionalization

The thioether (-S-) group undergoes characteristic reactions, including:

-

Oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones, depending on reaction stoichiometry.

-

Nucleophilic Substitution : The sulfur atom can act as a nucleophile, participating in alkylation or arylations under basic conditions.

Hexahydroquinazoline Core Reactivity

-

Ring-opening Reactions : The hexahydroquinazoline moiety may undergo acid- or base-catalyzed ring-opening at the C2-oxo position, forming intermediates for further derivatization.

-

Alkylation/Protonation : The tertiary amine in the diethylaminoethyl side chain facilitates alkylation or protonation, enhancing solubility or enabling salt formation .

Acetamide Hydrolysis

The acetamide group (-NHC(O)-) is susceptible to:

-

Acidic Hydrolysis : Forms carboxylic acid derivatives under strong acidic conditions (e.g., H₂SO₄) .

-

Basic Hydrolysis : Yields amine and acetate ions in alkaline environments (e.g., NaOH).

Synthetic Pathways and Reaction Conditions

The compound is synthesized via multi-step routes, as outlined below:

Step 1: Formation of Hexahydroquinazoline Core

-

Reactants : Cyclohexenone derivatives and urea.

-

Conditions : Reflux in ethanol (78–80°C, 12–16 hrs).

-

Key Reaction :

Step 2: Thioether Coupling

-

Reactants : Hexahydroquinazoline intermediate and thiol-containing acetamide.

-

Conditions : DMF, K₂CO₃, 60°C, 6–8 hrs.

-

Mechanism : Nucleophilic aromatic substitution (SₙAr) at the C4 position of the quinazoline ring.

Step 3: Acetamide Functionalization

-

Reactants : Thio-coupled intermediate and 2,4-difluoroaniline.

-

Conditions : DCC (dicyclohexylcarbodiimide), DMAP (catalyst), CH₂Cl₂, 0°C to RT.

-

Yield : ~65–70% after column purification.

Experimental Data and Reaction Optimization

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate.

-

SₙAr Reaction : The C4 position of the hexahydroquinazoline is activated by electron-withdrawing groups (e.g., carbonyl), enabling nucleophilic attack by the thiol.

-

Acetamide Hydrolysis : Acid-catalyzed hydrolysis follows a tetrahedral intermediate mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity .

Stability and Reactivity Considerations

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions due to acetamide hydrolysis.

-

Thermal Stability : Stable up to 150°C in inert atmospheres, but thioether oxidation accelerates above 80°C.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with two close analogs (from and ) that share the same hexahydroquinazolinone-thioacetamide core but differ in the aryl substituents on the acetamide nitrogen. Key structural and physicochemical distinctions are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

The trifluoromethyl group in Analog 1 is a stronger electron-withdrawing substituent than fluorine or chlorine, which may reduce metabolic stability but improve membrane permeability due to increased lipophilicity .

Synthetic Yields :

- While direct yield data for the target compound are unavailable, structurally related acetamides (e.g., AJ5d in ) report yields of ~61%, suggesting comparable synthetic efficiency for this class .

Conformational Analysis: highlights that substituent position (e.g., 2,4-difluoro vs. For example, the 2,4-difluorophenyl group may adopt a planar conformation relative to the thioacetamide linkage, optimizing interactions with flat binding pockets.

Biological Implications: The 3-chlorophenyl analog () shares structural similarities with benzylpenicillin lateral chains (as noted in ), hinting at possible antibacterial activity . The 2,4-difluorophenyl substituent’s polarity may favor solubility in aqueous environments, making the target compound a candidate for CNS-targeted therapies (e.g., anticonvulsants, as seen in ) .

Research Findings and Limitations

- Structural Insights : X-ray crystallography studies () on related acetamides reveal that substituents like chlorine or fluorine influence molecular packing via N–H⋯N hydrogen bonds, which could stabilize crystal lattices or protein-ligand complexes .

- Activity Data Gaps: No direct biological data (e.g., IC50, MIC) are available for the target compound or its analogs in the provided evidence, limiting pharmacological comparisons.

Q & A

Q. What are the optimal synthetic conditions and monitoring strategies for this compound?

The compound can be synthesized via nucleophilic substitution reactions under mild conditions. A typical protocol involves stirring the precursor with potassium carbonate in dimethylformamide (DMF), followed by addition of a chloroacetylated intermediate. Reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in water. Room-temperature reactions minimize side products, and TLC ensures real-time tracking .

Q. Which characterization techniques are critical for structural confirmation?

Key techniques include:

- TLC for purity assessment during synthesis.

- NMR spectroscopy (1H/13C) to verify substituent positions and hydrogen bonding.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. Multi-modal characterization reduces ambiguity in structural assignments .

Q. How should researchers screen this compound for biological activity?

Prioritize in vitro assays targeting receptor binding (e.g., kinase inhibition) or cellular pathways (e.g., apoptosis). Use dose-response studies to establish IC50 values and compare against reference drugs. For example, derivatives of similar quinazolinone-thiazole hybrids have shown hypoglycemic and antimicrobial activity in murine models, suggesting protocols for in vivo validation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction mechanisms?

Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Pair this with molecular docking to predict binding affinities toward biological targets (e.g., enzymes). For instance, reaction path search algorithms combined with experimental feedback loops can optimize synthetic routes and identify reactive intermediates .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity interference. Mitigate this by:

Q. What experimental design strategies optimize synthesis yield and scalability?

Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature). Use response surface methodology (RSM) to identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables .

Q. How to design derivatives with enhanced pharmacological properties?

Conduct structure-activity relationship (SAR) studies by modifying substituents:

- Replace the diethylaminoethyl group with cyclic amines to alter lipophilicity.

- Introduce electron-withdrawing groups (e.g., -CF3) on the difluorophenyl ring to enhance target affinity. Prioritize analogs with improved solubility (e.g., via logP calculations) and metabolic stability (e.g., cytochrome P450 screening) .

Q. How to address conflicting spectroscopic data during structural elucidation?

Combine complementary techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.